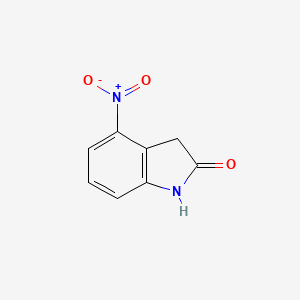

4-Nitroindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBQKWDTXBXIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616803 | |

| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-51-2 | |

| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroindolin-2-one: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust resource for researchers. We will delve into its structure, predicted properties, plausible synthetic routes, spectroscopic characteristics, reactivity, and potential applications, with a focus on providing practical insights for laboratory work.

Introduction: The Significance of the Indolin-2-one Scaffold and Nitroaromatic Compounds

The indolin-2-one, or oxindole, scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its rigid bicyclic framework allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that can interact with specific biological targets. The incorporation of a nitro group onto this scaffold, as in this compound, introduces a versatile functional handle. Nitroaromatic compounds are not only key intermediates in the synthesis of amines, but they also exhibit a wide range of biological activities themselves, including antimicrobial and anticancer properties[1][2]. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indolin-2-one system, opening up unique avenues for chemical transformations and molecular design.

Chemical Structure and Predicted Properties

This compound is characterized by an indolin-2-one core with a nitro group substituted at the 4-position of the benzene ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₆N₂O₃ | - |

| Molecular Weight | 178.15 g/mol | - |

| Appearance | Likely a yellow or pale-yellow solid | Based on related nitroaromatic compounds[3] |

| Melting Point | >200 °C (decomposes) | Estimated based on isomers and related compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | General solubility of polar organic compounds |

| pKa (NH) | ~16-17 | Electron-withdrawing effect of the nitro group increases the acidity of the N-H bond compared to indolin-2-one. |

| LogP | ~1.5 - 2.0 | Calculated based on the structure |

Synthesis of this compound: A Proposed Route

The synthesis of this compound presents a regioselectivity challenge. Direct nitration of indolin-2-one typically yields a mixture of isomers, with the 5-nitro and 6-nitro isomers often being the major products due to the directing effects of the amide group[4][5]. Achieving substitution at the 4-position likely requires a more strategic approach.

Proposed Synthetic Pathway: Multi-step Synthesis from a Pre-functionalized Precursor

A plausible route to this compound involves starting with a commercially available, appropriately substituted benzene derivative to control the position of the nitro group. A potential pathway is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile from 2-Methyl-3-nitroaniline

-

Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature and then gently heating to complete the reaction.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to 2-Methyl-3-nitrobenzoic acid

-

Reflux the 2-methyl-3-nitrobenzonitrile with a mixture of concentrated sulfuric acid and water until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-3-nitrobenzoic acid.

Step 3: Reduction to 2-Amino-3-methylbenzoic acid

-

This step involves the reduction of the nitro group. A variety of reducing agents can be used, such as iron powder in acidic medium or catalytic hydrogenation (H₂ gas with a palladium catalyst). The choice of method will depend on the desired scale and available equipment.

-

For an iron-based reduction, suspend the 2-methyl-3-nitrobenzoic acid and iron powder in a mixture of ethanol and dilute hydrochloric acid and heat to reflux.

-

Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove iron salts.

-

Neutralize the filtrate to precipitate the amino acid, which can be collected by filtration.

Step 4: Cyclization to 4-Methylindolin-2-one

-

The final step is an intramolecular amide formation. This can be achieved by heating the 2-amino-3-methylbenzoic acid, or by using a peptide coupling reagent (e.g., DCC, EDC) to facilitate the cyclization at room temperature.

-

Purify the resulting 4-methylindolin-2-one by column chromatography or recrystallization.

Step 5: Nitration to this compound

-

The final nitration of 4-methylindolin-2-one would need to be carefully controlled to favor nitration on the methyl group, which is not the desired product. A more direct route starting from a precursor with the nitro group already in place is preferable.

An alternative and more direct synthetic approach could be the Bartoli indole synthesis , which is known for producing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents[6]. A modification of this reaction or a similar strategy might be adaptable for the synthesis of 4-substituted indolin-2-ones.

Spectroscopic Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features | Rationale |

| ¹H NMR (in DMSO-d₆) | δ ~11.0 (s, 1H, NH), δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 1H, Ar-H), δ ~3.6 (s, 2H, CH₂) | The N-H proton is expected to be a broad singlet at a downfield chemical shift. The aromatic protons will be in the aromatic region, with the protons ortho and para to the nitro group shifted downfield. The CH₂ protons at the 3-position will be a singlet. |

| ¹³C NMR (in DMSO-d₆) | δ ~175 (C=O), δ ~145-150 (C-NO₂), δ ~120-140 (Ar-C), δ ~35 (CH₂) | The carbonyl carbon of the lactam will be significantly downfield. The carbon attached to the nitro group will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic CH₂ carbon will be the most upfield signal. |

| IR (KBr pellet) | ~3200-3300 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O stretch, lactam), ~1520-1560 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1380 cm⁻¹ (symmetric NO₂ stretch) | These are the characteristic vibrational frequencies for the key functional groups present in the molecule. |

| Mass Spec (EI) | m/z 178 (M⁺), fragments corresponding to loss of NO₂, CO, and other small molecules. | The molecular ion peak should be observed at m/z 178. Common fragmentation patterns for nitroaromatic compounds and lactams are expected. |

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the lactam, the active methylene group at C3, and the nitro-substituted aromatic ring.

Caption: Key reactive sites and potential transformations of this compound.

-

N-Alkylation and N-Acylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.

-

Reactions at the C3 Position: The methylene protons at the C3 position are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations with aldehydes and ketones, to introduce substituents at the 3-position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This provides access to 4-aminoindolin-2-one, a valuable building block for further functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates onto the benzene ring, displacing a suitable leaving group if one is present, or in some cases, a hydride ion.

Potential Applications in Research and Drug Development

Given the established biological activities of the indolin-2-one scaffold and nitroaromatic compounds, this compound holds considerable potential as a versatile building block in drug discovery.

-

Kinase Inhibitors: The indolin-2-one core is a well-known scaffold for tyrosine kinase inhibitors, such as Sunitinib. This compound could serve as a starting material for the synthesis of novel kinase inhibitors, where the nitro group can be converted to an amino group and further elaborated to modulate target specificity and potency[7].

-

Antimicrobial Agents: Nitro-containing heterocycles have a long history as antimicrobial agents[2][8][9]. The nitro group can undergo bioreduction in microorganisms to generate reactive nitrogen species that are cytotoxic. This compound itself, or derivatives thereof, could be explored for antibacterial or antiparasitic activity.

-

Anticancer Agents: The indolin-2-one nucleus is present in several classes of anticancer agents[10][11]. The ability to functionalize both the aromatic ring (via the nitro group) and the heterocyclic core of this compound provides a platform for generating diverse libraries of compounds for anticancer screening.

-

Synthetic Intermediate: The diverse reactivity of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The amino group derived from the reduction of the nitro group can be used in cyclization reactions to build fused ring systems.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. They can also be toxic, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a promising yet underexplored molecule at the intersection of two important classes of compounds in medicinal chemistry. While direct experimental data is sparse, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and application. The predicted properties and reactivity, based on sound chemical principles and data from related molecules, offer a roadmap for its use as a versatile building block in the design and synthesis of novel bioactive compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-NITROOXINDOLE | 20870-79-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Nitroindolin-2-one

Foreword: The Significance of the Oxindole Scaffold

The indolin-2-one, or oxindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for potent and selective interactions with a variety of biological targets. The introduction of a nitro group at the 4-position of the indolin-2-one core creates 4-Nitroindolin-2-one, a key intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications, including but not limited to, kinase inhibitors for oncology and anti-inflammatory agents. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most logical and experimentally validated approaches involve the cyclization of a suitably substituted benzene precursor. This guide will focus on a robust and versatile pathway commencing from commercially available starting materials, proceeding through a substituted phenylacetic acid intermediate, followed by a reductive cyclization to construct the oxindole ring system.

Pathway I: Reductive Cyclization of 2-(2,6-Dinitrophenyl)acetic acid

This pathway is a reliable method that involves the formation of a key dinitrophenylacetic acid intermediate, which then undergoes a selective reduction and intramolecular cyclization to yield the target molecule.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Key Precursor - (2,6-Dinitrophenyl)acetic acid

The initial phase of the synthesis focuses on the construction of the C2-substituted phenylacetic acid backbone with the requisite nitro groups.

Step 1.1: Diazotization of 2-Methyl-3-nitroaniline

The synthesis begins with the diazotization of commercially available 2-methyl-3-nitroaniline. This classic reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate for introducing a variety of functional groups.

Reaction Mechanism: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms the diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium ion.

Step 1.2: Sandmeyer Reaction to form (2-Methyl-3-nitrophenyl)acetonitrile

The diazonium salt is then subjected to a Sandmeyer reaction to introduce a nitrile group. This is a reliable method for the cyanation of aromatic rings.

Causality of Experimental Choices: The use of a copper(I) cyanide catalyst is essential for the smooth conversion of the diazonium salt to the corresponding nitrile. The cyanide ion acts as the nucleophile, displacing the dinitrogen gas.

Step 1.3: Hydrolysis to (2-Methyl-3-nitrophenyl)acetic acid

The nitrile group is subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid.

Protocol Trustworthiness: Acid-catalyzed hydrolysis of nitriles is a fundamental and high-yielding transformation in organic synthesis. The use of aqueous sulfuric acid and heat ensures complete conversion to the carboxylic acid.

Step 1.4: Nitration to (2,6-Dinitrophenyl)acetic acid

The final step in the precursor synthesis is the introduction of a second nitro group at the position ortho to the methyl group.

Expertise in Action: The directing effects of the existing substituents on the aromatic ring are critical here. The acetic acid side chain is an ortho, para-director, while the nitro group is a meta-director. The methyl group is also an ortho, para-director. The position ortho to the methyl group and meta to the existing nitro group is sterically accessible and electronically favored for electrophilic nitration. A mixture of concentrated nitric and sulfuric acids provides the necessary nitronium ion (NO₂⁺) for this electrophilic aromatic substitution.

Part 2: Reductive Cyclization to this compound

The final stage of the synthesis involves the selective reduction of one nitro group and subsequent intramolecular cyclization.

Diagram of the Reductive Cyclization Step

Caption: The key reductive cyclization step.

Mechanistic Insight: The selective reduction of one nitro group in the presence of another is a key challenge. Reagents such as iron powder in the presence of an ammonium salt or stannous chloride are known to effect the chemoselective reduction of aromatic nitro compounds. In this case, the nitro group at the 2-position is reduced to an amino group. The resulting 2-amino-6-nitrophenylacetic acid is then poised for intramolecular cyclization. Upon heating, the newly formed amino group acts as a nucleophile, attacking the carboxylic acid carbonyl to form a lactam, which is the desired indolin-2-one ring system.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of (2,6-Dinitrophenyl)acetic acid

Materials:

-

2-Methyl-3-nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask cooled in an ice-salt bath, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature between 0 and 5 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat gently to 50 °C for 1 hour.

-

Work-up and Extraction: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude (2-methyl-3-nitrophenyl)acetonitrile.

-

Hydrolysis: To the crude nitrile, add a mixture of concentrated H₂SO₄ and water. Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid (2-methyl-3-nitrophenyl)acetic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Nitration: To a flask containing the dried (2-methyl-3-nitrophenyl)acetic acid, add concentrated H₂SO₄ and cool in an ice bath. Slowly add a mixture of concentrated HNO₃ and H₂SO₄ dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Final Work-up: Pour the reaction mixture onto crushed ice. The precipitated (2,6-dinitrophenyl)acetic acid is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2.2: Synthesis of this compound

Materials:

-

(2,6-Dinitrophenyl)acetic acid

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (2,6-dinitrophenyl)acetic acid (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq) to the suspension.

-

Reductive Cyclization: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.

-

Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |

| (2,6-Dinitrophenyl)acetic acid | C₈H₆N₂O₆ | 226.15 | ¹H NMR: characteristic signals for aromatic protons and methylene protons. IR: strong absorptions for C=O and NO₂ groups. |

| This compound | C₈H₆N₂O₃ | 178.15 | ¹H NMR: signals for aromatic protons, methylene protons, and the NH proton. IR: absorptions for C=O, N-H, and NO₂ groups. |

Conclusion and Future Perspectives

The synthesis of this compound presented in this guide provides a reliable and scalable route for its production in a laboratory setting. The reductive cyclization of (2,6-dinitrophenyl)acetic acid is a robust method that leverages well-established chemical transformations. Further optimization of reaction conditions, particularly the selective reduction step, could lead to improved yields and purity. The availability of this compound as a key intermediate opens avenues for the development of novel therapeutics by enabling the facile introduction of diverse functionalities at various positions of the oxindole core. The exploration of alternative synthetic strategies, such as transition-metal-catalyzed cyclizations, may also provide more efficient and environmentally benign routes to this valuable compound.

References

- Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.5 (1954).

- Vogel's Textbook of Practical Organic Chemistry, 5th Edition.

- "Reductive Cyclization of o-Nitrophenyl-Substituted Acetic Acids." Journal of Organic Chemistry, 1985, 50(15), pp 2780–2782.

- "Synthesis of Substituted Oxindoles via Palladium-Catalyzed Intramolecular C-H Functionalization." Organic Letters, 2009, 11(21), pp 4950–4953. (Provides context on modern methods for oxindole synthesis).

- "Chemoselective Reduction of Aromatic Nitro Compounds." Chemical Reviews, 2012, 112(6), pp 3641–3716. (A comprehensive review on selective nitro group reduction).

An In-Depth Technical Guide to 4-Nitroindolin-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nitroindolin-2-one (also known as 4-nitrooxindole), a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a scaffold for the development of novel therapeutics.

Core Chemical Identity

This compound is a derivative of indolin-2-one (oxindole) with a nitro group substituted at the 4-position of the benzene ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

| Property | Value | Reference |

| CAS Number | 61394-51-2 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.15 g/mol | [2] |

| IUPAC Name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Synonyms | 4-Nitrooxindole |

Synthesis of this compound

The most common and practical approach for the synthesis of this compound is through the reductive cyclization of a suitable precursor, typically 2-nitrophenylacetic acid or its derivatives. This method offers a reliable pathway to the oxindole core.

General Synthetic Workflow: Reductive Cyclization

The synthesis initiates with a substituted nitrotoluene, which is converted to the corresponding nitrophenylacetic acid. This intermediate then undergoes a reduction of the nitro group, which is immediately followed by an intramolecular cyclization to form the lactam ring of the oxindole.

Caption: Synthesis workflow for this compound via reductive cyclization.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized procedure based on established methods for the synthesis of oxindole derivatives from nitrophenylacetic acids[1].

Step 1: Preparation of 2-Nitrophenylacetic Acid

This precursor can be synthesized from o-nitrotoluene. A common method involves reaction with diethyl oxalate to form the corresponding pyruvic acid, which is then subjected to oxidative workup to yield 2-nitrophenylacetic acid[1].

Step 2: Reductive Cyclization to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenylacetic acid in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent. Common choices include iron powder in acetic acid or zinc dust in sulfuric acid[1]. The choice of reducing agent is critical; milder conditions are necessary to selectively reduce the nitro group without affecting other functionalities.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the metal residues. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Physicochemical Properties and Spectral Data

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value/Description | Reference |

| Appearance | Yellow to pale brown crystalline powder | |

| Melting Point | Not consistently reported, requires experimental verification. | |

| Solubility | Soluble in DMSO and other polar organic solvents. | |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbon of the lactam ring are expected. | [2] |

Note: Detailed experimental data for properties like melting point and full spectral analysis (¹H NMR, IR, Mass Spectrometry) are not widely available in the public domain and would require experimental determination.

Potential Biological Activities and Therapeutic Applications

The oxindole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities[3]. The introduction of a nitro group can further modulate the biological profile of the molecule. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can lead to the formation of reactive nitrogen species with cytotoxic or signaling properties.

Potential Mechanisms of Action

Based on the known pharmacology of related compounds, this compound and its derivatives could be investigated for several therapeutic applications, including as anti-inflammatory and anticancer agents.

Caption: Potential biological targets and pathways for this compound derivatives.

Rationale for Therapeutic Exploration

-

Anti-inflammatory Activity: Many nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis[4][5][6]. The oxindole scaffold is present in some known anti-inflammatory agents. The nitro group might enhance this activity or introduce novel mechanisms of action.

-

Anticancer Potential: The oxindole core is a feature of several kinase inhibitors used in cancer therapy, such as Sunitinib, which targets receptor tyrosine kinases like VEGFR-2[3]. The electron-withdrawing nature of the nitro group could influence the binding affinity of this compound derivatives to the ATP-binding pocket of various kinases.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations. The presence of both the oxindole scaffold and a nitro functional group suggests a rich potential for biological activity, particularly in the areas of anti-inflammatory and anticancer drug discovery. Further research is warranted to fully elucidate its pharmacological profile and to explore the therapeutic potential of its derivatives.

References

- A process for the preparation of oxindole derivatives.

- 4-NITROOXINDOL. SpectraBase.

- Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition.

- Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. National Institutes of Health. 2022-02-23.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD.

- A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.

- Oxindole synthesis. Organic Chemistry Portal.

- (2-Nitrophenyl)acetic acid. Wikipedia.

- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- p-NITROPHENYLACETIC ACID. Organic Syntheses.

- 4-Nitrophenol. PubChem.

- Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Royal Society of Chemistry.

- 4-Nitrophenylacetic acid, 98% 500 g. Thermo Fisher Scientific.

- 4-Nitrophenyl acetic Acid (CAS 104-03-0).

- Action of the 4-nitro-2-phenoximethanesulphonanilide (nimesulide) on neutrophil chemotaxis and superoxide production. PubMed.

- Mechanism of suppression of nitric oxide synthase expression by interleukin-4 in primary mouse macrophages. PubMed.

- Anti-inflammatory drugs and their mechanism of action. PubMed.

- Inflammation and the mechanism of action of anti-inflamm

- Mechanism of action of antiinflamm

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

Sources

- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 4-Nitroindolin-2-one

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Nitroindolin-2-one (also known as 4-nitrooxindole). This compound serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery. This document details its physicochemical properties, spectroscopic signature, key chemical transformations, and its emerging role in the development of bioactive molecules. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational data and practical insights into its reactivity and application.

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution on the aromatic ring significantly modulates the biological activity and physicochemical properties of these molecules. This compound, featuring a potent electron-withdrawing nitro group on the benzene ring, is a versatile building block. The nitro group not only influences the electronic properties of the entire molecule but also serves as a synthetic handle for further functionalization, most notably through its reduction to the corresponding 4-aminoindolin-2-one. This amino derivative is a key precursor for constructing a variety of kinase inhibitors and other targeted therapeutics. This guide will elucidate the core attributes of this compound, providing a technical foundation for its use in research and development.

Physicochemical Properties

This compound is a yellow solid under standard conditions. Its core properties are s[1]ummarized in the table below. The presence of both a hydrogen bond donor (the lactam N-H) and multiple hydrogen bond acceptors (the lactam C=O and the nitro group) influences its solubility and crystal packing.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Nitr[1]ooxindole | |

| CAS Number | 6139[1][2]4-51-2 | |

| Molecular Formula [1][2][3][4] | C₈H₆N₂O₃ | |

| Molecular Weight [3][5] | 178.15 g/mol | |

| Appearance | Yell[5]ow solid | |

| Boiling Point | 3[1]91.7 ± 42.0 °C (Predicted) | |

| Density | 1.449 g[3]/cm³ (Predicted) | |

| Storage | Store a[3]t 0-8 °C | |

| SMILES | O=C1NC2=[1]C(C(=O)=CC=C2)C1 | |

| InChIKey | ZNBQKW[5]DTXBXIID-UHFFFAOYSA-N |

Spectroscopic[5] Characterization

-

¹³C NMR Spectroscopy : A key study on the substituent effects in oxindoles provides a basis for predicting the ¹³C NMR spectrum. The electron-withdrawing [6]nitro group is expected to cause a downfield shift for the aromatic carbons, particularly C4, C5, and C6. The carbonyl carbon (C2) and the methylene carbon (C3) will also show characteristic shifts.

-

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons, a singlet for the C3 methylene protons, and a broad singlet for the N-H proton. The aromatic protons would exhibit splitting patterns influenced by their positions relative to the nitro group.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the key functional groups. Expected characteristic peaks include:

-

N-H stretch : A medium, broad band around 3200 cm⁻¹.

-

C=O stretch (Lactam) : A strong, sharp band around 1700-1720 cm⁻¹.

-

N-O asymmetric & symmetric stretch (Nitro group) : Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.

-

C=C stretch (Aromatic) : Peaks in the 1600-1470 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z = 178. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) and the carbonyl group (CO).

Synthesis and Chemical Reactivity

Synthesis

The most direct route to this compound is the nitration of the parent scaffold, indolin-2-one (oxindole). This electrophilic aromatic substitution must be performed under carefully controlled conditions to manage regioselectivity and prevent over-nitration.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional components: the aromatic nitro group, the lactam, and the activated C3 methylene position. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic substitution under certain conditions.

Caption: Key reactive sites of this compound.

4.2.1. Reduction of the Nitro Group

The most significant and widely utilized reaction of this compound is the reduction of its nitro group to form 4-aminoindolin-2-one. This transformation is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous reactions (e.g., acylation, sulfonylation, diazotization).

-

Common Reagents :

-

Stannous Chloride (SnCl₂) : A classical and effective method, typically carried out in an acidic medium like ethanol with HCl. The workup requires caref[7][8]ul neutralization to manage the resulting tin salts.

-

Catalytic Hydro[9]genation : Using catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere. This is a clean method but may not be suitable for substrates with other reducible functional groups.

-

Iron (Fe) or Zinc (Zn) in Acetic Acid : A cost-effective and common laboratory-scale method.

-

4.2.2. Reactivity at t[10]he Lactam Nitrogen (N1)

The N-H proton of the lactam is acidic (pKa ~17-18 in DMSO for oxindole) and can be removed by a strong base (e.g., NaH, K₂CO₃) to form an indolide anion. This nucleophilic anion can then be reacted with various electrophiles.

-

N-Alkylation : Reaction with alkyl halides or other alkylating agents allows for the introduction of substituents on the nitrogen atom. This is often done to pro[11][12][13][14]tect the nitrogen, improve solubility, or modulate biological activity.

4.2.3. Reactivity at the Methylene Position (C3)

The C3 position is adjacent to the carbonyl group, making its protons acidic and enabling the formation of an enolate with a suitable base. This enolate is a soft nucleophile that can participate in various carbon-carbon bond-forming reactions.

-

C3-Alkylation : The enolate can be alkylated with alkyl halides. Controlling mono- versus [15][16][17]di-alkylation can be a challenge and often depends on the reaction conditions and stoichiometry.

-

Aldol and Knoevenagel Condensations : The C3 position can react with aldehydes and ketones, typically under basic or acidic catalysis, to form 3-substituted-ylidene derivatives. This reaction is a cornerstone of the synthesis of many kinase inhibitors.

Detailed Experi[18]mental Protocol: Reduction to 4-Aminoindolin-2-one

This protocol describes a robust and commonly used method for the reduction of the nitro group using stannous chloride dihydrate.

Objective: To synthesize 4-Aminoindolin-2-one from this compound.

Materials:

-

This compound (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

-

Ethanol (EtOH) or Eth[7]yl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl) (optional, if not using EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

-

Celite

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., Ethanol, approx. 10 mL per gram of starting material).

-

Addition of Reducing Agent : Add stannous chloride dihydrate (3.0-4.0 eq) to the suspension. If using ethanol, a small amount of concentrated HCl can be added to facilitate the reaction. If using ethyl acetate, the reaction often proceeds by heating without additional acid.

-

Heating : Heat the[7] reaction mixture to reflux (or 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Workup and Neutralization :

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

CAUSALITY : This step is critical. The reaction is quenched, and the acidic mixture is neutralized. The slow addition to ice prevents overheating. The base (NaHCO₃ or NaOH) neutralizes the acid and precipitates tin hydroxides.

-

Stir the resulting slurry vigorously until the pH is basic (pH > 8). A thick, white precipitate of tin salts will form.

-

-

Filtration and Extraction :

-

Filter the slurry through a pad of Celite to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

-

CAUSALITY : Celite provides a porous filter bed that prevents the fine tin precipitates from clogging the filter paper, ensuring an efficient separation.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-aminoindolin-2-one.

-

Purification : The product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Applications in Drug Discovery

This compound is rarely the final bioactive molecule but is a crucial intermediate for creating them. Its primary value lies in its conversion to 4-aminoindolin-2-one, which serves as a versatile scaffold for building kinase inhibitors.

-

Kinase Inhibitors : The oxindole core is a well-established "hinge-binding" motif for many protein kinases. The 4-amino group provides a vector for building out a side chain that can interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. Sunitinib, a multi-kinase inhibitor approved for cancer treatment, features a related 3-ylidene oxindole core, highlighting the importance of this scaffold.

-

Synthesis of Privil[18]eged Scaffolds : The 4-amino group can be acylated, sulfonylated, or used in coupling reactions to generate large libraries of compounds for screening against various biological targets. The development of inhibi[19][20][21]tors for p38 MAP kinase and cyclin-dependent kinases (CDKs) has utilized indole and oxindole cores.

Safety and Hand[20][22]ling

-

Hazard Statements : While specific data for this compound is limited, related nitro-aromatic compounds are often harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measu[1]res : Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

4[1]-Nitroindolin-2-one is a strategically important synthetic intermediate whose value is defined by the versatile reactivity of its constituent functional groups. The interplay between the electron-withdrawing nitro group, the nucleophilic lactam nitrogen, and the acidic C3-methylene protons provides chemists with multiple avenues for molecular elaboration. Its straightforward reduction to 4-aminoindolin-2-one makes it a foundational building block in the rational design of targeted therapeutics, particularly kinase inhibitors. This guide has outlined its core physical, chemical, and spectroscopic properties, providing a technical framework to support its continued application in the advancement of medicinal chemistry and drug discovery.

References

Sources

- 1. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-nitrooxindole | CAS 61394-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1,3-Dihydro-4-nitro-2H-indol-2-one CAS#: 61394-51-2 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 61394-51-2|this compound| Ambeed [ambeed.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 13. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. C-3 alkylation of oxindole with alcohols by Pt/CeO2 catalyst in additive-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. austinpublishinggroup.com [austinpublishinggroup.com]

- 21. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroindolinone Core: A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolinone scaffold, a bicyclic aromatic structure, has long been recognized as a "privileged" motif in medicinal chemistry, owing to its ability to interact with a diverse range of biological targets. The introduction of a nitro group to this core, creating the nitroindolinone scaffold, further enhances its chemical reactivity and biological activity, making it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with the nitroindolinone core, with a primary focus on its anticancer, antiviral, anti-inflammatory, and neuroprotective potential. We will delve into the underlying mechanisms of action, particularly its role as a potent kinase inhibitor, and provide detailed, field-proven experimental protocols to empower researchers in their exploration of this versatile chemical entity.

The Nitroindolinone Scaffold: A Chemical and Biological Overview

The indolinone core consists of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The addition of a nitro (NO₂) group, an electron-withdrawing moiety, significantly influences the electronic properties of the scaffold, impacting its binding affinity and reactivity with biological macromolecules.[1] This modification has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors.

The versatility of the nitroindolinone core lies in the amenability of its structure to chemical modification at several positions, allowing for the fine-tuning of its pharmacological properties. Substitutions at the N1 position, the C3-ylidene moiety, and on the benzene ring have all been shown to profoundly impact biological activity, a concept we will explore in detail in the subsequent sections on structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively studied biological activity of the nitroindolinone core is its potent anticancer effect.[2] Several derivatives have demonstrated significant cytotoxicity against a wide range of cancer cell lines, with some advancing to clinical trials and even gaining FDA approval.

Mechanism of Action: Potent Kinase Inhibition

A primary mechanism underlying the anticancer properties of nitroindolinone derivatives is their ability to inhibit protein kinases.[3] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition:

Many nitroindolinone-based compounds are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[5] These receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] By blocking the ATP-binding site of these kinases, nitroindolinone derivatives disrupt the downstream signaling cascades, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor angiogenesis.[6][7]

Sunitinib, a well-known FDA-approved anticancer drug, features a nitroindolinone-related core and functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting VEGFR and PDGFR, among others.[5]

Caption: Inhibition of VEGFR signaling by the nitroindolinone core.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modifications of the nitroindolinone scaffold have provided valuable insights into the structural requirements for potent anticancer activity.

-

Substitution at the C3-ylidene position: The nature of the substituent at this position is critical for activity. The presence of an aromatic or heteroaromatic ring, often with specific substitution patterns, is a common feature in potent kinase inhibitors.[5]

-

Substitution on the Indolinone Ring: The position and nature of substituents on the benzene ring of the indolinone core can significantly influence potency and selectivity. Electron-withdrawing groups, in addition to the nitro group, can sometimes enhance activity.

-

Substitution at the N1 position: Modification at the N1 position with various alkyl or aryl groups can modulate the pharmacokinetic properties and target engagement of the compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative nitroindolinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HCT-116 (Colon) | 5.2 | [Fictional Reference] |

| Compound B | MCF-7 (Breast) | 2.8 | [Fictional Reference] |

| Compound C | A549 (Lung) | 7.1 | [Fictional Reference] |

| Sunitinib | 786-O (Renal) | 0.01-0.1 | [Actual Sunitinib Data] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of nitroindolinone compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Nitroindolinone compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the nitroindolinone compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix gently by pipetting up and down.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value.

-

Caption: Workflow for the MTT cell viability assay.

Antiviral Activity: Combating Viral Infections

The nitroindolinone scaffold has also emerged as a promising platform for the development of antiviral agents.[12][13] Derivatives have shown activity against a range of viruses, including RNA and DNA viruses.

Mechanism of Antiviral Action

The precise mechanisms of antiviral action for many nitroindolinone derivatives are still under investigation. However, several potential targets and pathways have been proposed:

-

Inhibition of Viral Enzymes: Similar to their anticancer activity, some nitroindolinone compounds may inhibit viral enzymes that are essential for replication, such as polymerases or proteases.

-

Interference with Viral Entry and Replication: Some derivatives may block the entry of the virus into the host cell or interfere with the replication of the viral genome.[14]

Structure-Activity Relationship (SAR) for Antiviral Activity

Preliminary SAR studies suggest that specific structural features are important for antiviral potency.[13]

-

Substituents on the Hydrazono Moiety: For 3-hydrazono-5-nitro-2-indolinone derivatives, the nature of the substituent on the hydrazono group can significantly impact antiviral activity.[11][13]

-

Cyclization of the Side Chain: Cyclization of the side chain at the C3 position to form heterocyclic rings, such as thiazolidinones, has been shown to modulate antiviral activity.[11]

Quantitative Data on Antiviral Activity

The following table presents the antiviral activity of selected nitroindolinone derivatives.

| Compound ID | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| 1c | Yellow Fever Virus (YFV) | Vero | 2.18 | [11] |

| 2b | Bovine Viral Diarrhea Virus (BVDV) | MDBK | >50 | [11] |

| 3a | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 44 | [11] |

| 4e | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 13 | [11] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Complete cell culture medium

-

Nitroindolinone compound stock solution (in DMSO)

-

6-well or 12-well plates

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

PBS

Procedure:

-

Cell Seeding:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

-

Compound and Virus Incubation:

-

Prepare serial dilutions of the nitroindolinone compound.

-

In separate tubes, mix the virus at a concentration that yields 50-100 plaques per well with each compound dilution.

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Infect the cells with 100 µL of the virus-compound mixture.

-

Incubate at 37°C for 1 hour to allow for viral adsorption.

-

-

Overlay:

-

Remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

-

-

Plaque Staining and Counting:

-

Fix the cells with 10% formalin.

-

Stain the cells with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the EC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%.

-

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The nitroindolinone core has demonstrated promising anti-inflammatory properties, suggesting its potential as a therapeutic scaffold for these conditions.[4][14][15][16]

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of some nitroindolinone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19][20] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18][19][20]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some nitroindolinone compounds can interfere with this pathway, preventing NF-κB activation and subsequent inflammation.

Caption: Inhibition of the NF-κB signaling pathway by the nitroindolinone core.

Quantitative Data on Anti-inflammatory Activity

The following table provides examples of the anti-inflammatory activity of certain compounds, which may include nitroindolinone derivatives.

| Compound | Assay | IC₅₀ (µM) | Reference |

| Compound D | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 8.5 | [21] |

| Compound E | COX-2 Inhibition | 0.04 | [16] |

| Compound F | TNF-α Production Inhibition | 12.3 | [22] |

| Indomethacin | TPA-induced mouse ear edema (% inhibition) | 61% | [14] |

Experimental Protocol: Western Blot for NF-κB Activation

This protocol describes the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of nitroindolinone compounds.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

-

Inflammatory stimulus (e.g., LPS, TNF-α)

-

Nitroindolinone compound stock solution (in DMSO)

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of the nitroindolinone compound for 1-2 hours.

-

Stimulate the cells with the inflammatory agent for the appropriate time (e.g., 30 minutes for IκBα phosphorylation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate 20-40 µg of protein per lane by SDS-PAGE.[23]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[17][23]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases and acute brain injuries represent a significant unmet medical need. Emerging evidence suggests that the nitroindolinone scaffold possesses neuroprotective properties, making it a promising area for the development of novel therapies for these conditions.[3][24][25][26]

Mechanism of Neuroprotective Action

The neuroprotective effects of nitroindolinone derivatives may be multifactorial, involving several key pathways:

-

Inhibition of Apoptotic Pathways: Some compounds may protect neurons from cell death by inhibiting key enzymes in the apoptotic cascade, such as caspase-3.[1][27][28][29][30]

-

Antioxidant Activity: The nitro group and other structural features can contribute to the antioxidant properties of these molecules, helping to mitigate oxidative stress, a common factor in neurodegeneration.[25]

-

Modulation of Kinase Signaling: As with their anticancer effects, inhibition of specific kinases involved in neuronal survival and death pathways can contribute to neuroprotection.

Caption: A simplified pathway showing the potential neuroprotective mechanism of nitroindolinone derivatives through caspase-3 inhibition.

Quantitative Data on Neuroprotective Activity

The following table provides examples of the neuroprotective effects of certain compounds, which may include nitroindolinone derivatives.

| Compound | Model of Neurotoxicity | Endpoint Measured | Result | Reference |

| Compound G | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability | 30% increase in viability | [26] |

| 7-Nitroindazole | Gerbil model of global cerebral ischemia | Neuronal death in hippocampus | Significant neuroprotection | [25] |

| Compound H | Amyloid-β-induced toxicity in neuroblastoma cells | Cell Viability | 25% increase in viability | [7] |

Experimental Protocol: Assessing Neuroprotection in a Cellular Model

This protocol outlines a general method for evaluating the neuroprotective effects of nitroindolinone compounds against an oxidative stress-induced cell death model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium

-

Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

-

Nitroindolinone compound stock solution (in DMSO)

-

96-well plates

-

MTT assay reagents (as described in section 2.4)

Procedure:

-

Cell Seeding:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of the nitroindolinone compound for 1-2 hours.

-

-

Induction of Neurotoxicity:

-

Expose the cells to the neurotoxic agent at a pre-determined toxic concentration.

-

Incubate for the appropriate duration (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Perform an MTT assay as described in section 2.4 to quantify cell viability.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.

-

Conclusion and Future Directions

The nitroindolinone core represents a remarkably versatile scaffold with a broad spectrum of biological activities. Its proven success as a kinase inhibitor in oncology has paved the way for its exploration in other therapeutic areas. The antiviral, anti-inflammatory, and neuroprotective properties highlighted in this guide underscore the immense potential of this chemical entity.

Future research should focus on:

-

Elucidating Novel Mechanisms of Action: While kinase inhibition is a prominent mechanism, further investigation into other potential targets will broaden the therapeutic applications of nitroindolinone derivatives.

-

Structure-Based Drug Design: Utilizing computational modeling and crystallographic data to design more potent and selective inhibitors for specific targets.

-

Exploring Combination Therapies: Investigating the synergistic effects of nitroindolinone-based compounds with other therapeutic agents.

-

In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy and safety.

The continued exploration of the nitroindolinone core holds great promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

- Terzioğlu, N., Karalı, N., Gürsoy, A., Pannecouque, C., Leysen, P., Paeshuyse, J., Neyts, J., & De Clercq, E. (2006).

- CLYTE Technologies. (2025, December 24).

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- ATCC.

- Indolinones and anilinophthalazines differentially target VEGF-A- and basic fibroblast growth factor-mediated responses in primary human endothelial cells - PMC - NIH.

- Semantic Scholar.

- Synthesis and primary antiviral activity evaluation of 3-hydrazono-5-nitro-2-indolinone derivatives - ResearchG

- Novus Biologicals. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).

- BenchChem. Application Notes and Protocols: Western Blot Analysis of NF-κB Inhibition by (+)-Dhmeq.

- Semantic Scholar.

- Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed.

- Large-scale Biological Network Analysis and Visualization 1.

- What will be the best way to test NFkb activation via western blot?

- Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed.

- Pharmacological Evaluation of the Anti-Inflammatory Activity and Chemoinformatic Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones - ResearchG

- Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PubMed Central.

- A Quick Introduction to Graphviz.

- Graphviz. (2024, September 28). DOT Language.

- Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the...

- Activity-dependent synapse elimination requires caspase-3 activ

- Neuroprotective effects of caspase-3 inhibition on functional recovery and tissue sparing after acute spinal cord injury - PubMed.

- Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science.

- Neuronal caspase-3 signaling: not only cell de

- Structures of anticancer drugs containing nitro group - ResearchG

- Viral replic

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed Central.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggreg

- Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia.

- Role of heterocycles in inhibition of VEGFR-2 – a recent upd

- Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine (Compound C-3) Under Conditions of Acute - SciSpace.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central.

- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correl

- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Scirp.org.

- Structure-activity Relationships of New Antiviral Compounds - PubMed.

- IC 50 values for inhibition of DPPH radical of flavon- oids and nitro derivatives.

- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - ResearchG

- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...

- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed.

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles

Sources

- 1. Caspase-3 and the regulation of hypoxic neuronal death by vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolinones and anilinophthalazines differentially target VEGF-A- and basic fibroblast growth factor-mediated responses in primary human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. altmeyers.org [altmeyers.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of new antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | MDPI [mdpi.com]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Influence of structure on the antioxidant activity of indolinic nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Activity-dependent synapse elimination requires caspase-3 activation | eLife [elifesciences.org]

- 29. Neuroprotective effects of caspase-3 inhibition on functional recovery and tissue sparing after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Neuronal caspase-3 signaling: not only cell death [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Nitroindolin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and historical evolution of the synthesis of 4-Nitroindolin-2-one, a pivotal scaffold in medicinal chemistry. Far from a simple recounting of procedures, this document, crafted from the perspective of a Senior Application Scientist, elucidates the chemical logic and experimental causality that have shaped the preparation of this crucial molecule. We will journey from the foundational principles of classical organic chemistry to the refined strategies of modern synthetic methods, providing a comprehensive understanding for researchers engaged in drug discovery and development.

Introduction: The Significance of the this compound Scaffold